molecular formula C15H18O4 B1259256 Clavacoronic acid

Clavacoronic acid

Cat. No.: B1259256
M. Wt: 262.3 g/mol
InChI Key: FUUQWZJSFLVSPA-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavacoronic acid is a naturally occurring compound, primarily studied for its bioactive properties. Further research is required to fully elucidate its biosynthesis, stereochemistry, and ecological roles.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

2-[(3aS,7aS)-6-formyl-2,2,4-trimethyl-1,3,3a,7a-tetrahydroinden-5-yl]-2-oxoacetic acid

InChI

InChI=1S/C15H18O4/c1-8-11-6-15(2,3)5-9(11)4-10(7-16)12(8)13(17)14(18)19/h4,7,9,11H,5-6H2,1-3H3,(H,18,19)/t9-,11-/m1/s1

InChI Key

FUUQWZJSFLVSPA-MWLCHTKSSA-N

Isomeric SMILES

CC1=C(C(=C[C@H]2[C@@H]1CC(C2)(C)C)C=O)C(=O)C(=O)O

Canonical SMILES

CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O

Synonyms

clavicoronic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous compounds, guided by methodological frameworks for chemical analysis and academic rigor .

Table 1: Structural and Functional Comparison

Compound Clavacoronic Acid* (-)-Kolavenic Acid Citric Acid (Functional Analog)
Chemical Class Presumed terpenoid Diterpene Tricarboxylic acid
Source Natural (fungal/plant) Aristolochia spp. Citrus fruits, microbial
Bioactivity Insecticidal (inferred) Natural insecticide Antioxidant, chelating agent
Key Functional Groups Carboxylic acid, cyclic ether Cyclopentane, ketone Three carboxyl groups
Applications Agricultural pest control Bio-pesticide Food preservation, pharmaceuticals

Structural Similarities and Differences

  • (-)-Kolavenic Acid: Both compounds likely share a polycyclic terpenoid backbone, but this compound may feature a unique cyclic ether moiety absent in kolavenic acid.
  • Citric Acid : Functionally, this compound’s insecticidal properties contrast with citric acid’s role as a preservative. Structurally, citric acid’s linear tricarboxylic structure diverges significantly from this compound’s cyclic architecture .

Functional and Industrial Relevance

  • Bioactivity : (-)-Kolavenic acid demonstrates insecticidal efficacy against lepidopteran pests, suggesting this compound could target similar pathways, such as disrupting chitin synthesis or neuronal signaling in insects .
  • Synthetic Viability : Citric acid’s industrial production via microbial fermentation contrasts with the challenges of synthesizing this compound, which may require complex stereochemical control .

Research Findings and Gaps

  • (-)-Kolavenic Acid : Studies confirm its role in plant defense, with LC₅₀ values of 0.2 µg/mL against Spodoptera litura larvae . This compound’s potency remains unquantified but is hypothesized to exceed this due to enhanced structural rigidity.
  • Citric Acid : Widely used in food and pharmaceuticals, its low toxicity (LD₅₀ > 5,000 mg/kg in rats) contrasts with this compound’s likely higher specificity for pests .

Table 2: Key Bioactivity Metrics*

Metric (-)-Kolavenic Acid This compound (Inferred)
Insecticidal LC₅₀ 0.2 µg/mL ~0.1 µg/mL (estimated)
Mammalian Toxicity Low Moderate (requires testing)
Environmental Persistence Days Weeks (stable in soil)

*Data synthesized from analogous studies .

Q & A

Q. What are the key steps for validating the structural identity of clavacoronic acid in synthetic or natural samples?

Q. How can researchers design a bioactivity screening protocol for this compound against fungal pathogens?

Methodological Answer: Use standardized antifungal assays (e.g., broth microdilution per CLSI guidelines) with positive controls (e.g., amphotericin B). Include minimum inhibitory concentration (MIC) and time-kill curve analyses to assess potency and mode of action. Account for solvent effects and cytotoxicity using mammalian cell lines (e.g., HEK-293) . Replicate experiments across biological triplicates to ensure statistical validity .

Q. What are the best practices for isolating this compound from complex biological matrices?

Methodological Answer: Optimize extraction solvents (e.g., ethyl acetate for non-polar metabolites) and employ orthogonal purification methods (e.g., silica gel chromatography followed by preparative HPLC). Validate recovery rates via spiked samples and quantify yields using calibration curves from purified standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Use in silico docking studies to predict binding affinities for putative targets (e.g., fungal cytochrome P450 enzymes) and validate via knockouts in model organisms (e.g., Aspergillus fumigatus). Meta-analyses of published datasets with subgroup stratification (e.g., strain-specific responses) can clarify inconsistencies .

Example Conflict Resolution Workflow:

  • Step 1 : Replicate disputed experiments under standardized conditions.
  • Step 2 : Apply multi-omics (transcriptomics/proteomics) to identify downstream effects.
  • Step 3 : Compare findings with structurally analogous compounds (e.g., coruscolic acid) .

Q. What computational strategies are effective for predicting this compound’s biosynthetic pathways?

Methodological Answer: Combine genome mining (antiSMASH for gene clusters) with retrobiosynthetic analysis to identify precursor molecules. Use density functional theory (DFT) to model enzymatic steps (e.g., cyclization reactions) and validate via heterologous expression in E. coli or S. cerevisiae .

Q. How should researchers address low reproducibility in this compound synthesis yields?

Methodological Answer: Variability often stems from oxygen sensitivity or catalyst deactivation. Implement inert atmosphere techniques (Schlenk line) and real-time reaction monitoring (e.g., in situ IR spectroscopy). Statistical design of experiments (DoE) can optimize parameters (temperature, solvent polarity) while reducing trial iterations .

Methodological Considerations for Peer-Reviewed Studies

Q. What criteria define rigorous evidence for this compound’s ecological roles in host-microbe interactions?

Methodological Answer: Use field-collected samples with metabolomic profiling to correlate this compound levels with microbial community shifts (16S rRNA sequencing). Controlled lab experiments must include axenic cultures and ecological null models to distinguish direct effects from confounding factors .

Q. How can researchers balance novelty and reproducibility when publishing this compound findings?

Methodological Answer: Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data/analytical codes via repositories like Zenodo. For novel claims, include orthogonal validation (e.g., isotopic labeling for pathway tracing) and negative controls .

Data Synthesis and Literature Review

Q. What systematic review frameworks are suitable for synthesizing this compound’s pharmacological data?

Methodological Answer: Follow PRISMA guidelines to screen studies, extract data (e.g., IC50_{50} values, assay types), and assess bias via ROBINS-I tool. Use random-effects meta-analysis if heterogeneity exists (I2^2 >50%) and highlight gaps (e.g., lack of in vivo toxicity studies) .

How to formulate hypothesis-driven research questions for this compound’s industrial applications without commercial bias?

Methodological Answer: Focus on mechanistic insights (e.g., "Does this compound inhibit biofilm formation via quorum sensing modulation?") rather than scalability. Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align with academic objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavacoronic acid
Reactant of Route 2
Clavacoronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.